An In-depth Technical Guide to 5-Fluoropyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Fluoropyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
5-Fluoropyrimidine-4-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates a pyrimidine ring, a core component of nucleobases, functionalized with both a fluorine atom and a carboxylic acid group. This unique combination of features makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules.[1][2] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a parent molecule, while the carboxylic acid serves as a key synthetic handle for derivatization, enabling the construction of amides, esters, and other functional groups.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 5-fluoropyrimidine-4-carboxylic acid for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a chemical building block is the cornerstone of its effective use in synthesis. The key physicochemical and spectroscopic data for 5-fluoropyrimidine-4-carboxylic acid are summarized below.
Core Physicochemical Data
The primary identifiers and physical properties of 5-fluoropyrimidine-4-carboxylic acid are presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 5-Fluoropyrimidine-4-carboxylic acid | [3] |
| CAS Number | 1211528-24-3 | [3][4] |
| Molecular Formula | C₅H₃FN₂O₂ | [3] |
| Molecular Weight | 142.09 g/mol | [3] |
| Appearance | White to off-white solid | (Typical) |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in DMSO, DMF; limited solubility in water and ethanol | [5] (Analog) |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected spectral characteristics.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:
-
A broad singlet far downfield (>13 ppm) corresponding to the acidic proton of the carboxylic acid.
-
Two signals in the aromatic region (typically 8.5-9.5 ppm) for the two protons on the pyrimidine ring (H-2 and H-6). These protons would likely appear as doublets or doublet of doublets due to proton-proton and proton-fluorine coupling.
-
-
¹³C NMR (Carbon NMR): The spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule.
-
The carboxylic acid carbonyl carbon (C=O) will appear downfield (typically >160 ppm).
-
The four carbons of the pyrimidine ring will show characteristic shifts influenced by the nitrogen atoms and the fluorine substituent. The carbon directly bonded to fluorine (C-5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons may show smaller two- or three-bond C-F couplings.
-
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected, which may be split into a multiplet due to coupling with the adjacent ring protons (H-6).
-
Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 143.0.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid carbonyl (~1700-1730 cm⁻¹).
-
C=N and C=C stretching vibrations from the pyrimidine ring (~1400-1600 cm⁻¹).
-
A C-F stretching vibration (~1000-1200 cm⁻¹).
-
Synthesis and Purification
The synthesis of functionalized pyrimidines can be challenging. While numerous methods exist for pyrimidine synthesis in general, routes to specifically substituted 5-halopyrimidine-4-carboxylic acids are less common.[6] One effective modern approach for related compounds involves a radical-based reaction, which can offer superior regioselectivity and yield compared to traditional condensation methods.[6]
Synthetic Strategy: The Minisci Reaction
A highly relevant synthetic approach for analogous compounds is the Minisci homolytic alkoxycarbonylation.[6] This method allows for the direct C-H functionalization of an electron-deficient heterocycle like 5-fluoropyrimidine. Although the literature describes this for the synthesis of esters, the same principle can be applied, or the resulting ester can be readily hydrolyzed to the desired carboxylic acid.
The general workflow for such a synthesis is depicted below.
Caption: General workflow for synthesis via Minisci reaction and hydrolysis.
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on the Minisci reaction for the ester, followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-fluoropyrimidine-4-carboxylate
-
To a biphasic solution of 5-fluoropyrimidine (1.0 equiv.) in a suitable solvent system (e.g., toluene/water), add ethyl pyruvate (3.0 equiv.) and a catalytic amount of silver nitrate (AgNO₃).
-
Add acetic acid to increase conversion.
-
Heat the mixture to 80-90 °C.
-
Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv.) in water over 1 hour.
-
Maintain the reaction at temperature for an additional 2-3 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure ester.
Step 2: Hydrolysis to 5-Fluoropyrimidine-4-carboxylic Acid
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) (1.5-2.0 equiv.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 5-fluoropyrimidine-4-carboxylic acid.
Chemical Reactivity and Derivatization
The reactivity of 5-fluoropyrimidine-4-carboxylic acid is dominated by the carboxylic acid group, making it an ideal substrate for building more complex molecular architectures.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes a range of standard transformations, most notably amide bond formation.[7] This reaction is fundamental to drug discovery, linking the pyrimidine core to various amine-containing fragments to explore structure-activity relationships (SAR).
-
Amide Coupling: The carboxylic acid can be activated by a variety of coupling reagents (e.g., HATU, HOBt/EDC, T3P) and reacted with a primary or secondary amine to form a stable amide bond. This is the most common and powerful application of this building block.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester.[7]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 4-(hydroxymethyl)-5-fluoropyrimidine.[7]
Caption: Key derivatization pathway: Amide coupling reaction.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The fluorine atom at the C-5 position further modulates this reactivity. While C-F bonds on aromatic rings can sometimes be displaced via nucleophilic aromatic substitution (SNAr), the C-5 position on pyrimidine is less activated for displacement compared to positions 2, 4, or 6. Therefore, the ring is relatively stable under many reaction conditions, allowing the carboxylic acid to be modified selectively.
Applications in Medicinal Chemistry
Fluorinated pyrimidines are a privileged scaffold in medicinal chemistry.[8] They are bioisosteres of natural nucleobases and are found in numerous approved drugs, including the anticancer agent 5-Fluorouracil (5-FU) and the antifungal 5-fluorocytosine.[8]
5-Fluoropyrimidine-4-carboxylic acid serves as a key intermediate for synthesizing novel therapeutic agents. Its derivatives have been explored for various targets:
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By forming an amide bond at the 4-position, researchers can introduce fragments that bind to the ATP-binding site of kinases, such as protein kinase CK2.[6]
-
Antitumor Agents: The structural similarity to 5-FU makes this scaffold a compelling starting point for developing new anticancer compounds with potentially improved selectivity or novel mechanisms of action.[9][10]
-
Antiviral and Antimicrobial Agents: Functionalized pyrimidines are central to many antiviral and antimicrobial drugs, and this building block provides a route to novel analogs.[8]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-fluoropyrimidine-4-carboxylic acid.
-
Hazard Identification: The compound may cause respiratory irritation, skin irritation, and serious eye irritation. The toxicological properties have not been fully investigated.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
-
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen fluoride.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
-
Capot Chemical. (2025). MSDS of 5-fluoropyrimidine-4-carboxylic acid. [Link]
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Chemsrc. (2025). CAS#:2436359-65-6 | 5-Fluoro-6-(1-phenylpropyl)pyrimidine-4-carboxylic acid. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
PubChem. (n.d.). 5-Fluoropyrimidine. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
- Google Patents. (n.d.).
-
Molecules. (2008). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]
-
ResearchGate. (2023). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. [Link]
-
Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]
-
Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
-
CAS Common Chemistry. (n.d.). 5-Pyrimidinecarboxylic acid. [Link]
- Google Patents. (n.d.).
-
Molecules. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.com [capotchem.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. jackwestin.com [jackwestin.com]
- 8. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
